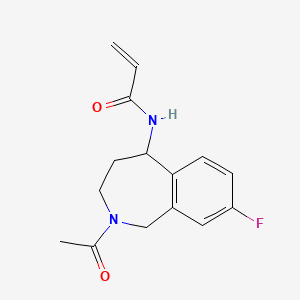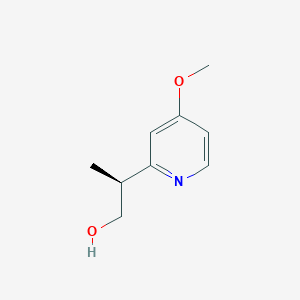
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol, also known as MPPO, is a chiral alcohol that has gained significant attention in recent years due to its potential applications in various scientific fields. MPPO is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can form complexes with metal ions and act as a chiral ligand, leading to the formation of chiral compounds with high enantioselectivity. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can also act as a chiral dopant in liquid crystals, leading to the formation of chiral nematic phases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol are not well studied, but it has been shown to exhibit low toxicity and good biocompatibility. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral building block in the synthesis of biologically active compounds, such as anti-inflammatory agents and antitumor agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has several advantages for lab experiments, including its high enantioselectivity and low toxicity. However, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol is relatively expensive and requires specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. One potential direction is the development of new synthesis methods for (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol that are more efficient and cost-effective. Another direction is the study of the mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol, including its interactions with metal ions and its role as a chiral auxiliary. Additionally, the study of the biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol could lead to the development of new biologically active compounds. Finally, the study of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol in materials science could lead to the development of new chiral materials with unique properties.
Métodos De Síntesis
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can be synthesized through various methods, including catalytic hydrogenation, Grignard reaction, and Suzuki coupling. The catalytic hydrogenation of 4-methoxypyridine-2-carboxylic acid using a chiral catalyst results in the formation of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. The Grignard reaction of 4-methoxypyridine-2-carboxaldehyde with magnesium and an alkyl halide followed by hydrolysis also leads to the synthesis of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. The Suzuki coupling of 4-methoxypyridine-2-boronic acid with 2-bromo-1-propanol in the presence of a palladium catalyst is another method for synthesizing (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, asymmetric synthesis, and materials science. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral building block in the synthesis of biologically active compounds, such as anti-inflammatory agents and antitumor agents. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the formation of chiral compounds with high enantioselectivity. In materials science, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral dopant in liquid crystals, leading to the formation of chiral nematic phases.
Propiedades
IUPAC Name |
(2S)-2-(4-methoxypyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)9-5-8(12-2)3-4-10-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXUXRLXBPUAOF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
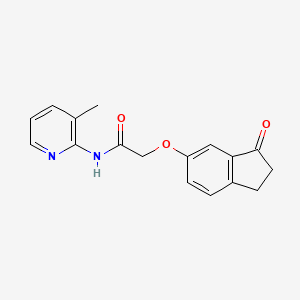
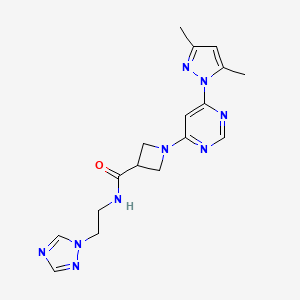
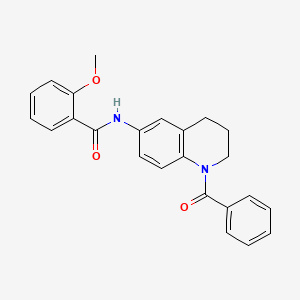
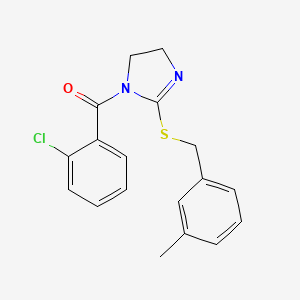
![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)

